Product packaging for Methyl 4-[(dipropylamino)sulfonyl]benzoate(Cat. No.:CAS No. 53212-75-2)

Methyl 4-[(dipropylamino)sulfonyl]benzoate

Cat. No.: B3022478
CAS No.: 53212-75-2
M. Wt: 299.39 g/mol
InChI Key: YLVGRYMYFMKKCB-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfonamide and Benzoate (B1203000) Moieties in Chemical Research

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry and drug development. acs.orggoogle.com Compounds containing this moiety have demonstrated a vast range of biological activities, revolutionizing medicine since their discovery. google.com Initially recognized for their antibacterial properties, the applications for sulfonamides have expanded significantly to include treatments for a variety of conditions. googleapis.com They are integral to diuretics, hypoglycemic agents, anticonvulsants, and anti-inflammatory drugs. googleapis.com The versatility of the sulfonamide group stems from its ability to act as a stable, tetrahedral anchor that can be synthetically modified to interact with diverse biological targets. mdpi.comresearchgate.net

Similarly, the benzoate moiety, an ester of benzoic acid, is of great importance in chemical research and industry. Methyl benzoate and its substituted derivatives are common intermediates in organic synthesis, providing a foundational structure for the creation of more complex molecules, including pharmaceuticals and agrochemicals. ijpsjournal.comnih.gov They are also studied for their applications in material science and as fragrance components. google.com The combination of a sulfonamide and a benzoate group within a single molecule, as seen in Methyl 4-[(dipropylamino)sulfonyl]benzoate, creates a compound with potential for diverse chemical reactivity and biological activity, making it a subject of interest in synthetic and medicinal chemistry.

Historical Development and Academic Interest in Structurally Related Compounds

The academic and industrial interest in sulfonamides began dramatically in the 1930s with the discovery of Prontosil, the first commercially available antibacterial drug. nbinno.com This breakthrough, led by Gerhard Domagk, demonstrated that synthetic dyes containing a sulfonamide group could effectively treat bacterial infections in vivo. nbinno.com Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. acs.org This discovery triggered a wave of research, leading to the synthesis of thousands of sulfonamide derivatives and establishing the principles of structure-activity relationships (SAR) for this class of compounds. acs.org

Within this historical context, a significant development was the creation of Probenecid (B1678239), a compound structurally related to this compound. Probenecid, which is 4-[(dipropylamino)sulfonyl]benzoic acid, was developed in the 1950s as a uricosuric agent to treat gout and hyperuricemia by increasing the excretion of uric acid. The academic interest in Probenecid and its analogues, including its methyl ester, lies in understanding their mechanism of action and developing new therapeutic agents. The synthesis of such derivatives allows researchers to explore how modifications, such as esterification of the carboxylic acid group, affect the compound's solubility, stability, and biological interactions.

Research Trajectories for this compound within Chemical Disciplines

The research trajectories for this compound are primarily linked to its identity as the methyl ester of the well-known drug Probenecid.

Within medicinal chemistry , the compound is a valuable tool for structure-activity relationship (SAR) studies. By converting the carboxylic acid of Probenecid to a methyl ester, researchers can investigate the role of the acidic proton in the drug's biological activity. This modification alters the compound's polarity, size, and hydrogen bonding capability, providing insights into the requirements for interaction with its target transporters in the kidney.

In pharmaceutical sciences and analytical chemistry , this compound serves as a key intermediate and a reference standard. It is a potential precursor in the synthesis of other Probenecid derivatives or related drug candidates. Furthermore, it is classified as a potential impurity or related compound of Probenecid, making it essential as a characterized standard for the development and validation of analytical methods (like HPLC) used to ensure the purity and quality of the active pharmaceutical ingredient (API).

In synthetic organic chemistry , the compound presents a platform for developing novel synthetic methodologies. Research may focus on efficient and environmentally benign methods for its synthesis, which could involve the esterification of Probenecid or the direct reaction of methyl 4-(chlorosulfonyl)benzoate with dipropylamine (B117675).

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its basic properties can be identified from chemical supplier information and computational predictions.

PropertyValue
IUPAC Name This compound
CAS Number 53212-75-2
Molecular Formula C₁₄H₂₁NO₄S
Molecular Weight 299.39 g/mol
Appearance Data not available (likely a solid)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Structural Characterization

Detailed experimental spectra for this compound are not readily found in public databases. However, the expected spectroscopic characteristics can be predicted based on its chemical structure, which is composed of a 1,4-disubstituted benzene (B151609) ring, a methyl ester group, and an N,N-dipropylsulfonamide group.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons (two doublets in the ~7.5-8.5 ppm region), a singlet for the methyl ester protons (~3.9 ppm), and multiplets for the two propyl groups (triplet for CH₃, sextet for the middle CH₂, and a triplet for the N-CH₂) would be expected.
¹³C NMR Aromatic carbon signals (typically 4), a carbonyl carbon signal from the ester (~165 ppm), a methyl ester carbon signal (~52 ppm), and signals for the propyl group carbons would be present.
Infrared (IR) Spectroscopy Characteristic absorption bands would include strong S=O stretching from the sulfonamide (~1350 and 1160 cm⁻¹), C=O stretching from the ester (~1720 cm⁻¹), C-O stretching (~1280 cm⁻¹), and aromatic C-H and C=C vibrations.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be expected at m/z = 299. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester and cleavage of the propyl chains from the sulfonamide nitrogen.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO4S B3022478 Methyl 4-[(dipropylamino)sulfonyl]benzoate CAS No. 53212-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(dipropylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-4-10-15(11-5-2)20(17,18)13-8-6-12(7-9-13)14(16)19-3/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVGRYMYFMKKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355421
Record name methyl 4-[(dipropylamino)sulfonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53212-75-2
Record name methyl 4-[(dipropylamino)sulfonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Dipropylamino Sulfonyl Benzoate

Sulfonamide Bond Formation Strategies

The cornerstone of the synthesis is the creation of the sulfonamide linkage, which connects the dipropylamino group to the benzene (B151609) ring via a sulfonyl group. This is most commonly accomplished through the reaction of a sulfonyl chloride with a secondary amine.

Coupling Reactions via Sulfonyl Chlorides and Amines

The most direct and widely employed method for forming the sulfonamide bond in Methyl 4-[(dipropylamino)sulfonyl]benzoate involves the reaction of a pre-formed sulfonyl chloride precursor with dipropylammonium. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

One primary pathway begins with Methyl 4-(chlorosulfonyl)benzoate as the key intermediate. This compound already possesses the required methyl ester and the reactive sulfonyl chloride group. The reaction proceeds by the nucleophilic attack of dipropylamine (B117675) on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.

A general procedure involves dissolving Methyl 4-(chlorosulfonyl)benzoate in a suitable organic solvent, followed by the addition of dipropylamine, often in the presence of a tertiary amine base like triethylamine (B128534) or pyridine. Alternatively, an aqueous basic solution, such as sodium carbonate, can be used. mdpi.com

Table 1: Representative Reaction Conditions for Sulfonamide Formation

Starting Material Reagent Base Solvent Temperature Yield
Methyl 4-(chlorosulfonyl)benzoate Dipropylamine Triethylamine Dichloromethane Room Temperature High
4-(Chlorosulfonyl)benzoic acid Dipropylamine Sodium Carbonate Water 0 °C to Room Temp High mdpi.com

This table presents plausible reaction conditions based on standard organic chemistry principles for sulfonamide synthesis.

Alternatively, the synthesis can commence from 4-(Chlorosulfonyl)benzoic acid . In this variation, the sulfonamide is formed first by reacting 4-(chlorosulfonyl)benzoic acid with dipropylamine to yield 4-[(dipropylamino)sulfonyl]benzoic acid (also known as Probenecid). This intermediate is then subjected to esterification in a subsequent step. The sulfonamide formation is typically performed under aqueous basic conditions, with a base such as sodium carbonate or sodium hydroxide (B78521) to facilitate the reaction and neutralize the generated HCl. mdpi.com

Alternative Routes to Sulfonamide Linkages

While the reaction between sulfonyl chlorides and amines is predominant, alternative methods for sulfonamide synthesis exist, although they are less commonly applied for this specific molecule. One such innovative approach involves a copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids. This strategy allows for the conversion of a carboxylic acid group into a sulfonyl chloride in a one-pot fashion, which can then be reacted with an amine. nih.govacs.org This could theoretically be applied to a benzoic acid derivative to generate the sulfonyl chloride in situ, followed by the addition of dipropylamine.

Another novel method involves the photocatalytic conversion of carboxylic acids to sulfinamide intermediates, which can then be transformed into sulfonamides. nih.gov These modern techniques offer potential for milder reaction conditions and broader substrate scopes but are not the conventional methods for the synthesis of this particular compound.

Esterification Approaches to the Methyl Benzoate (B1203000) Moiety

The formation of the methyl ester group is the second key transformation in the synthesis of this compound. This can be achieved either before or after the sulfonamide bond is formed.

Direct Esterification Techniques

When the synthetic route proceeds through the intermediate 4-[(dipropylamino)sulfonyl]benzoic acid, a direct esterification is required to obtain the final product. The most common method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). rsc.org The equilibrium of the reaction is driven towards the ester product by using a large excess of methanol or by removing the water formed during the reaction. tcu.edu

Table 2: Conditions for Fischer Esterification of Benzoic Acid Derivatives

Carboxylic Acid Alcohol Catalyst Conditions Yield
Benzoic Acid Methanol Conc. H₂SO₄ Reflux, 45 min Good tcu.edu
4-[(Dipropylamino)sulfonyl]benzoic acid Methanol H₂SO₄ or PTSA Reflux Expected to be high

This table provides typical conditions for Fischer esterification, applicable to the synthesis of the target molecule.

Acyl Chloride Intermediates in Ester Synthesis

An alternative and often more rapid method for esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. 4-[(Dipropylamino)sulfonyl]benzoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. This highly reactive intermediate is then treated with methanol to yield this compound. This method is particularly useful as it is an irreversible reaction and often proceeds under milder conditions and in shorter reaction times than Fischer esterification. A base, such as pyridine, is sometimes added to neutralize the HCl produced. A similar procedure has been reported for the synthesis of methyl 3-(chlorosulfonyl)-4-methylbenzoate, where the carboxylic acid was refluxed in thionyl chloride, followed by the addition of methanol to afford the methyl ester in good yield. chemicalbook.com

Preparation of Key Precursors and Intermediates

The efficient synthesis of this compound relies on the availability of key precursors, primarily 4-(chlorosulfonyl)benzoic acid and its methyl ester.

The synthesis of 4-(chlorosulfonyl)benzoic acid can be achieved through various methods. One common industrial route starts from p-toluenesulfonic acid. The methyl group of p-toluenesulfonic acid is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic solution. The resulting potassium 4-carboxybenzenesulfonate is then treated with a chlorinating agent such as chlorosulfonic acid to yield 4-(chlorosulfonyl)benzoic acid. chemicalbook.com Another approach involves the oxidation of p-toluenesulfonyl chloride with an oxidizing agent like chromium(VI) oxide in a mixture of acetic acid and acetic anhydride. chemicalbook.com

The preparation of Methyl 4-(chlorosulfonyl)benzoate can be accomplished by the esterification of 4-(chlorosulfonyl)benzoic acid. This can be done using the direct Fischer esterification method with methanol and an acid catalyst. Alternatively, the two-step procedure involving conversion to the acyl chloride with thionyl chloride followed by reaction with methanol is also a viable and efficient route. chemicalbook.com

Table 3: Summary of Key Synthetic Transformations

Transformation Starting Material Key Reagents Product
Sulfonamide Formation Methyl 4-(chlorosulfonyl)benzoate Dipropylamine, Base This compound
Esterification 4-[(Dipropylamino)sulfonyl]benzoic acid Methanol, Acid Catalyst This compound

Synthesis of Substituted Benzoic Acid Derivatives

The foundational precursor for the synthesis is a benzoic acid molecule functionalized with a reactive sulfonyl group, typically a sulfonyl chloride. A common and effective starting material for this purpose is 4-carboxybenzenesulfonyl chloride, also known as 4-(chlorosulfonyl)benzoic acid.

One established method to synthesize this intermediate begins with para-amino benzoic acid. This process involves a diazotization reaction, followed by a sulfonating chlorination step. In this sequence, para-amino benzoic acid is treated with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. google.comgoogle.com This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst, followed by treatment with chlorine, to yield the desired 4-(chlorosulfonyl)benzoic acid. google.com

An alternative approach involves the direct chlorosulfonation of benzoic acid. In this method, benzoic acid is reacted with an excess of chlorosulfonic acid. rsc.org The mixture is typically heated to facilitate the reaction, and upon completion, the product is isolated by carefully pouring the reaction mixture onto crushed ice, causing the 4-(chlorosulfonyl)benzoic acid to precipitate. rsc.org

These methods provide the essential substituted benzoic acid derivative required for the subsequent coupling reaction to form the sulfonamide.

Generation of Dipropylamino-Sulfonyl Precursors

The formation of the sulfonamide linkage is the crucial step in assembling the final molecule. This is typically achieved by reacting the previously synthesized 4-(chlorosulfonyl)benzoic acid with dipropylamine. This nucleophilic substitution reaction involves the nitrogen atom of the secondary amine (dipropylamine) attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable S-N bond of the sulfonamide. nih.gov

The reaction is generally carried out in a suitable solvent, and often in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. nih.govprepchem.com The resulting product from this reaction is 4-[(dipropylamino)sulfonyl]benzoic acid (Probenecid). google.commatrix-fine-chemicals.com To obtain the target methyl ester, a final esterification step is required. This can be accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Alternatively, if the starting material is methyl 4-(chlorosulfonyl)benzoate, the reaction with dipropylamine directly yields this compound. researchgate.net This precursor can be prepared by the chlorosulfonation of methyl benzoate.

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is critical for maximizing yield, purity, and efficiency in the synthesis of this compound. Key parameters that are typically fine-tuned include temperature, solvent, reaction time, and the stoichiometry of reactants.

For the synthesis of the 4-(chlorosulfonyl)benzoic acid intermediate from para-amino benzoic acid, specific temperature control is crucial for each step. The initial diazotization reaction is typically performed at low temperatures, between -10°C and 10°C, while the subsequent sulfonating chlorination step is conducted at a slightly higher temperature range of -5°C to 15°C. google.com

In the final sulfonamide-forming reaction between the sulfonyl chloride and dipropylamine, the temperature is generally maintained between 30°C and 50°C. google.com A patent describing a water-phase synthesis method for the closely related compound Probenecid (B1678239) specifies the molar ratios of the reactants, highlighting the importance of stoichiometry. google.comgoogle.com For instance, the ratio of para-amino benzoic acid to dipropylamine is recommended to be in the range of 1:3 to 1:4. google.com The reaction time for this step is typically between 2 to 4 hours. google.com

The choice of solvent can also significantly impact the reaction. While organic solvents like tetrahydrofuran (B95107) (THF) are commonly used nih.govprepchem.com, aqueous-phase synthesis has been developed as a viable alternative. google.comgoogle.com The use of a base, such as triethylamine or diisopropylethylamine, is often employed to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. nih.govprepchem.com

Table 1: Optimized Reaction Parameters for Probenecid Synthesis (Aqueous Method)
Reaction StepParameterOptimized Value/RangeReference
DiazotizationTemperature-10°C to 10°C google.com
Reactantsp-aminobenzoic acid, Sodium Nitrite, HCl google.com
Sulfonating ChlorinationTemperature-5°C to 15°C google.com
ReactantsDiazonium salt, SO₂, HCl google.com
Sulfonamide FormationTemperature30°C to 50°C google.com
Reaction Time2-4 hours google.com
Molar Ratio (p-aminobenzoic acid:dipropylamine)1 : (3-4) google.com

Considerations for Scalable and Efficient Synthesis

For the industrial production of this compound and related compounds, scalability and efficiency are paramount. Research has focused on developing synthetic routes that are not only high-yielding but also cost-effective and environmentally benign.

The development of a water-phase synthesis method for Probenecid is a notable example of a process designed for scalability and improved environmental profile. google.comgoogle.com By using water as the reaction medium, this method avoids the use of large quantities of volatile and often toxic organic solvents, which simplifies waste management and enhances process safety.

Furthermore, achieving high yields on a large (gram-scale) level is a key indicator of a synthetically useful methodology. rsc.org The selection of starting materials that are inexpensive and readily accessible is also a critical factor in the economic viability of a large-scale synthesis. The routes starting from p-aminobenzoic acid or benzoic acid are advantageous in this regard, as these are common bulk chemicals. google.comrsc.org Efficient purification techniques that can be easily scaled up, such as crystallization and filtration, are preferred over chromatographic methods for large-scale production. google.com

Chemical Reactivity and Reaction Mechanisms of Methyl 4 Dipropylamino Sulfonyl Benzoate

The reactivity of Methyl 4-[(dipropylamino)sulfonyl]benzoate is governed by its three primary functional components: the methyl ester, the N,N-dipropylsulfonamide group, and the para-substituted benzene (B151609) ring. The interplay between these groups dictates the molecule's behavior in various chemical transformations.

Degradation Pathways and Environmental Chemical Fate

Hydrolytic Degradation Processes

While specific studies on Methyl 4-[(dipropylamino)sulfonyl]benzoate are not available, the hydrolytic stability of the molecule can be inferred from the behavior of its two primary functional groups: the sulfonamide bridge and the ester linkage.

Kinetics and Mechanisms of Aqueous Hydrolysis

The hydrolysis of this compound would likely proceed via two main pathways: cleavage of the ester and cleavage of the sulfonamide bond. Generally, ester hydrolysis is more facile than sulfonamide hydrolysis. Sulfonamides are known for their relative hydrolytic stability under neutral environmental conditions. The hydrolysis of the ester group would follow a nucleophilic acyl substitution mechanism, where water or hydroxide (B78521) ions act as the nucleophile attacking the carbonyl carbon of the ester.

pH-Dependency of Hydrolytic Cleavage

The rates of hydrolysis for both the ester and sulfonamide functionalities are expected to be highly dependent on pH.

Ester Hydrolysis : The hydrolysis of methyl benzoates is subject to both acid and base catalysis. The rate is typically slowest in the neutral pH range (around pH 4-6) and increases significantly under acidic or, more dramatically, alkaline conditions. Under alkaline conditions, the saponification reaction (base-mediated hydrolysis) is typically a rapid, second-order reaction.

Sulfonamide Hydrolysis : Sulfonamides are generally most stable at neutral to alkaline pH (pH 7-9). Under strongly acidic conditions (e.g., pH 4), the rate of hydrolysis can increase, though half-lives may still be on the order of years at ambient temperatures for many sulfonamides. The stability at alkaline pH is a notable characteristic of the sulfonamide group.

Primary Cleavage Sites, including Sulfonamide Bridge and Ester Linkage

Given the relative lability of esters compared to sulfonamides, the primary and initial site of hydrolytic cleavage for this compound is predicted to be the ester linkage . This would result in the formation of 4-[(dipropylamino)sulfonyl]benzoic acid and methanol (B129727).

Cleavage of the sulfonamide bridge (the S-N bond) is a much slower process under typical environmental conditions. Significant degradation via this pathway would likely require more forcing conditions, such as very low pH and elevated temperatures, leading to the formation of 4-(methoxycarbonyl)benzenesulfonic acid and dipropylamine (B117675). A third potential, though less common, cleavage site is the C-S bond, which is generally very stable.

The expected primary hydrolytic degradation pathway is illustrated below:

ReactantPrimary Products
This compound4-[(dipropylamino)sulfonyl]benzoic acid + Methanol

Oxidative Degradation Mechanisms

There is no specific information available regarding the oxidative degradation of this compound. However, for organic molecules in the environment, oxidative degradation is often mediated by reactive oxygen species such as hydroxyl radicals (•OH). Potential sites for oxidative attack on the molecule include the N-propyl groups, where hydrogen abstraction could lead to a cascade of oxidation reactions, and potentially the aromatic ring, although it is somewhat deactivated by the electron-withdrawing sulfonyl group.

Photolytic Transformation Pathways

Specific studies on the photolytic transformation of this compound have not been identified. For aromatic sulfonamides, photodegradation can be a relevant environmental fate process. The pathways can be complex, but often involve reactions such as the cleavage of the sulfur-nitrogen bond or transformations of the aromatic ring initiated by the absorption of UV light. The presence of other substances in the water, acting as photosensitizers, can also influence the rate and mechanism of photolytic degradation.

Thermal Decomposition Characteristics

No experimental data on the thermal decomposition of this compound is available. Generally, thermal decomposition involves the breaking of the weakest chemical bonds at elevated temperatures. For this molecule, initial decomposition might involve the loss of the methyl group from the ester or the propyl groups from the sulfonamide. At higher temperatures, fragmentation of the aromatic ring and cleavage of the sulfonyl group would be expected. The specific decomposition products and temperatures would require experimental analysis, such as by thermogravimetric analysis (TGA).

Influence of Environmental Matrices on Degradation Kinetics

The rate at which this compound degrades in the environment is significantly affected by the surrounding environmental conditions. These matrices can either accelerate or inhibit degradation processes through various physical and chemical interactions.

Influence of pH

The pH of an aqueous environment is a critical factor in the degradation of sulfonamides, primarily influencing their hydrolysis rates. nih.govresearchgate.net The stability of sulfonamides varies with pH due to the different ionic states the molecule can adopt. researchgate.net Generally, sulfonamides are more stable in neutral to alkaline conditions and more susceptible to hydrolysis under acidic conditions. nih.govresearchgate.net For instance, a study on twelve different sulfonamides found that all were hydrolytically stable at pH 9.0, while only two were stable at pH 4.0, with a half-life of over a year at 25°C. nih.gov The anionic form of sulfonamides, which is more prevalent at higher pH, is less sensitive to hydrolysis than the cationic or neutral forms. researchgate.net

The ester functional group in this compound can also undergo hydrolysis. This reaction is typically catalyzed by acid or base. The hydrolysis of a similar compound, ethyl 2-(aminosulfonyl)benzoate, was found to be acid-catalyzed and followed pseudo-first-order kinetics, with the rate increasing with temperature and pH. nih.gov

The photodegradation rates of sulfonamides are also pH-dependent. mdpi.comnih.gov For many sulfonamides, the rate of photodegradation increases with rising pH. mdpi.com This is attributed to changes in the molecule's absorbance and speciation at different pH values. mdpi.comnih.gov

Interactive Data Table: Effect of pH on the Degradation Half-life of Structurally Related Sulfonamides

The following data is for sulfonamides structurally related to this compound and is intended to be illustrative of potential degradation kinetics.

SulfonamidepHDegradation ProcessHalf-life (t½)Reference
Sulfadiazine (B1682646)4.0Hydrolysis> 1 year nih.gov
Sulfamethoxypyridazine7.0Hydrolysis< 1 year nih.gov
Sulfamethoxypyridazine4.0Photodegradation6.5 h mdpi.com
Sulfamethoxypyridazine7.2Photodegradation0.7 h mdpi.com

Influence of Soil and Sediment

The soil and sediment matrix can significantly influence the degradation of sulfonamides through adsorption and catalysis. Soil organic matter and minerals are key components affecting these processes. bohrium.com Soil organic matter can increase the adsorption of sulfonamides, which can decrease their mobility but also potentially reduce their availability for degradation. bohrium.com Conversely, minerals can promote the photodegradation of these compounds. bohrium.com

The degradation of sulfonamides in soil is also influenced by the presence of microorganisms. researchgate.netresearchgate.net The rhizosphere, the area of soil around plant roots, can be a hotspot for the microbial degradation of sulfonamides due to the presence of root exudates that support microbial activity. iwaponline.com Certain bacteria, such as Pseudomonas stutzeri, have been shown to degrade common sulfonamides. researchgate.net The rate of biodegradation can be influenced by the availability of other carbon sources. core.ac.uk

Influence of Dissolved Organic Matter (DOM)

Dissolved organic matter (DOM) in aquatic environments can have a dual effect on the photodegradation of sulfonamides. DOM can act as a photosensitizer, producing reactive species like excited triplet states (³DOM) that can accelerate the degradation of sulfonamides. nih.gov A study on sulfadiazine demonstrated that the excited triplet state of a DOM proxy was responsible for its photodegradation. nih.gov The mechanism involves electron transfer from the sulfonamide molecule to the ³DOM, leading to the formation of radicals that initiate degradation. nih.gov

Derivatization Strategies and Analogue Synthesis

Conversion to Carboxylic Acid Analogues via Ester Hydrolysis

A fundamental derivatization of Methyl 4-[(dipropylamino)sulfonyl]benzoate is the hydrolysis of its methyl ester group to yield the corresponding carboxylic acid, 4-[(dipropylamino)sulfonyl]benzoic acid, commonly known as Probenecid (B1678239). nih.gov This transformation is a standard reaction in organic chemistry and can be achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, is typically preferred as it is an irreversible reaction that proceeds to completion. This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction produces the carboxylate salt, which is then acidified in a separate step to yield the final carboxylic acid.

Acid-catalyzed hydrolysis is an alternative, reversible method. It requires heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and an excess of water to shift the equilibrium towards the products, the carboxylic acid and methanol (B129727).

Table 1: Comparison of Ester Hydrolysis Methods

Feature Basic Hydrolysis (Saponification) Acid-Catalyzed Hydrolysis
Reagents Strong base (e.g., NaOH, KOH) in water Strong acid (e.g., H₂SO₄, HCl) in water
Reaction Type Irreversible Reversible
Intermediate Product Carboxylate Salt None (direct to carboxylic acid)
Completion Goes to completion Equilibrium-limited
Key Consideration Requires a final acidification step Requires excess water to drive reaction

Modifications at the Dipropylamino Substituent

The N,N-dipropylamino group of the sulfonamide moiety is a key site for modification to generate a library of analogues. The synthesis of such derivatives typically involves reacting 4-(chlorosulfonyl)benzoic acid or its methyl ester with a variety of primary or secondary amines. google.com This approach allows for the introduction of diverse functionalities by simply changing the amine reactant.

Strategies for modification include:

Varying Alkyl Chain Length: Replacing the dipropyl groups with other alkyl chains (e.g., dimethyl, diethyl, dibutyl) can influence the lipophilicity and steric profile of the molecule.

Introducing Cyclic Amines: Using cyclic amines such as piperidine, pyrrolidine, or morpholine (B109124) in the synthesis leads to analogues with conformationally restricted substituents.

Incorporating Functional Groups: Utilizing amines that contain other functional groups (e.g., hydroxyls, ethers, or additional amino groups) can introduce new interaction points for biological targets.

The reactivity of the amine is a critical factor in these syntheses; primary amines are generally more reactive than secondary amines. researchgate.net

Table 2: Examples of Amine Substituents for Analogue Synthesis

Amine Used Resulting N-Substituent Potential Property Change
Dimethylamine -N(CH₃)₂ Decreased lipophilicity
Diethylamine -N(CH₂CH₃)₂ Slightly increased steric bulk
Piperidine -N(CH₂)₅ Introduction of a cyclic, rigid structure
Morpholine -N(CH₂CH₂)₂O Increased polarity and hydrogen bond accepting potential

Functionalization and Substitution on the Phenyl Ring

The aromatic phenyl ring offers another avenue for derivatization, primarily through electrophilic aromatic substitution (EAS) reactions. wikipedia.org The existing substituents on the ring—the ester and the sulfonamide groups—are both electron-withdrawing and act as meta-directors. youtube.com However, their para-relationship means that the positions ortho to each group (positions 2, 3, 5, and 6) are the potential sites for substitution. The steric hindrance from the bulky dipropylamino group may influence the regioselectivity of the reaction.

Common functionalization reactions include:

Halogenation: Introducing halogen atoms (Cl, Br, I) onto the ring can serve as a handle for further cross-coupling reactions. A practical method for the C-H chlorination of the related compound Probenecid has been reported, demonstrating that functionalization of the phenyl ring is feasible. acs.org

Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group, providing a site for further derivatization. masterorganicchemistry.com

Sulfonation: Using fuming sulfuric acid can add a sulfonic acid group. This reaction is often reversible, allowing the sulfonic acid group to be used as a temporary "blocking group" to direct other substituents to a desired position before being removed. masterorganicchemistry.commasterorganicchemistry.com

These modifications allow for the synthesis of a wide range of substituted analogues, enabling fine-tuning of the electronic and steric properties of the molecule.

Preparation of Related Sulfonamide-Benzoate Hybrid Structures

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, or a dual mode of action. dergipark.org.tr The sulfonamide-benzoate scaffold can be synthetically linked to other biologically active moieties to create novel hybrid structures.

Several synthetic strategies can be employed to create these hybrids: dergipark.org.tr

Amide or Ester Linkages: The carboxylic acid function (obtained after ester hydrolysis, see 5.1) can be coupled with amines or alcohols of another active molecule to form stable amide or ester bonds.

Schiff Base Formation: If an amino group is introduced onto the phenyl ring (e.g., by nitration followed by reduction), it can be condensed with aldehydes or ketones to form imine (Schiff base) linkages. dergipark.org.tr

Click Chemistry: Introduction of an azide (B81097) or alkyne handle allows for the use of highly efficient and specific cycloaddition reactions to link the sulfonamide-benzoate core to another molecule.

Examples from the literature show the successful synthesis of hybrid molecules where sulfonamides are linked to other heterocyclic systems like benzothiazoles or benzo[d]isothiazol-3-ones. dergipark.org.trnih.gov This strategy aims to modulate the activity of the parent molecules or to target multiple biological pathways simultaneously. dergipark.org.tr

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of Methyl 4-[(dipropylamino)sulfonyl]benzoate, providing a detailed fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide definitive information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to their proximity to the electron-withdrawing sulfonyl and ester groups. The methyl protons of the ester group would present as a singlet around δ 3.9 ppm. The propyl groups on the sulfonamide nitrogen would exhibit more complex signals: a triplet for the terminal methyl (CH₃) protons, a multiplet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another triplet for the methylene group directly attached to the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. researchgate.net The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons would show several signals between δ 125-150 ppm. The carbons of the dipropylamino group and the methyl group of the ester would appear in the upfield region of the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH (ortho to COOCH₃)~8.2~130
Aromatic CH (ortho to SO₂)~7.9~128
O-CH₃ (Ester)~3.9~53
N-CH₂ (Propyl)~3.1 (triplet)~52
CH₂ (Propyl)~1.6 (sextet)~22
CH₃ (Propyl)~0.9 (triplet)~11
Aromatic C-COOCH₃-~134
Aromatic C-SO₂-~142
C=O (Ester)-~165

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. nih.gov For this compound, these methods would confirm the presence of the key sulfonyl, ester, and aromatic moieties.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would correspond to the C=O stretching of the methyl ester. The S=O stretching vibrations of the sulfonamide group would typically appear as two strong bands in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). C-H stretching vibrations from the aromatic ring and the aliphatic propyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. nih.gov Aromatic ring vibrations are often strong in Raman spectra, which would help confirm the benzene structure. The sulfonyl group also gives rise to characteristic Raman signals.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Methyl EsterC=O stretch1720-1740 (Strong)1720-1740 (Weak)
SulfonamideS=O asymmetric stretch1330-1370 (Strong)1330-1370 (Medium)
SulfonamideS=O symmetric stretch1140-1180 (Strong)1140-1180 (Strong)
Aromatic RingC=C stretch1450-1600 (Multiple bands)1450-1600 (Strong)
Aliphatic ChainsC-H stretch2850-2960 (Medium-Strong)2850-2960 (Strong)

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. libretexts.org

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (molar mass: 299.39 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 299. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment at m/z 268. Cleavage of the propyl groups from the nitrogen atom is also a probable fragmentation pathway, leading to peaks corresponding to the loss of a propyl radical (m/z 256) or propene (m/z 257). Another significant fragmentation could be the cleavage of the C-S bond, separating the dipropylaminosulfonyl and methyl benzoate (B1203000) moieties.

Tandem MS (LC-MS/MS): When coupled with liquid chromatography, tandem mass spectrometry provides enhanced sensitivity and selectivity. This technique would be particularly useful for quantifying the compound in complex matrices. By selecting the molecular ion (m/z 299) as the precursor ion, collision-induced dissociation would generate specific product ions, which can be used for highly selective detection and quantification.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment Identity Fragmentation Pathway
299[M]⁺Molecular Ion
268[M - OCH₃]⁺Loss of methoxy radical from the ester
256[M - C₃H₇]⁺Loss of a propyl radical
184[C₇H₄O₂S]⁺Cleavage of S-N bond
151[C₈H₇O₂]⁺Cleavage of C-S bond with charge on benzoate moiety
116[C₆H₁₄NS]⁺Cleavage of C-S bond with charge on sulfonamide moiety

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable for its analysis. researchgate.net

A typical RP-HPLC setup would utilize a C18 column. impactfactor.orgajphr.com The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netoup.com Isocratic or gradient elution could be employed to achieve optimal separation from any starting materials, byproducts, or degradation products. Detection would typically be performed using a UV detector, likely at a wavelength around 254 nm or 272 nm where the benzene ring exhibits strong absorbance. researchgate.netoup.com The retention time of the compound would be a key parameter for its identification and quantification.

Table 4: Typical HPLC Parameters for the Analysis of Compounds Structurally Related to this compound
Parameter Typical Condition Reference
Column C18 (e.g., 4.6 x 150 mm, 5 µm) impactfactor.orgajphr.com
Mobile Phase Acetonitrile:Water or Acetonitrile:Buffer (pH 3.0-5.0) researchgate.netoup.com
Elution Isocratic or Gradient researchgate.netoup.com
Flow Rate 1.0 mL/min researchgate.netimpactfactor.org
Detection UV at ~254-272 nm researchgate.netoup.com
Injection Volume 10-20 µL researchgate.net

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While the polarity and relatively high molecular weight of this compound might pose a challenge, GC analysis is feasible, potentially after derivatization. nih.gov

Direct analysis would require a high-temperature column and injector to ensure volatilization without degradation. A more common approach for compounds with polar functional groups, like benzoic acids, is derivatization to increase volatility. researchgate.netnih.gov For instance, silylation of any potential acidic impurities could be performed. However, as the target compound is an ester, it is likely sufficiently volatile for direct GC analysis on a suitable column, such as a mid-polarity column (e.g., DB-5 or HP-5MS). nist.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. The latter would provide both retention time and mass spectral data for definitive identification.

Table 5: Potential GC Parameters for the Analysis of this compound
Parameter Potential Condition
Column Capillary, mid-polarity (e.g., HP-5MS)
Injector Temperature 250-280 °C
Oven Program Temperature ramp, e.g., 100 °C to 280 °C at 10 °C/min
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280-300 °C

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and stereochemistry. The resulting crystal structure reveals how molecules pack together in the solid state, including any intermolecular interactions such as hydrogen bonds or van der Waals forces.

For a compound like "this compound," single-crystal X-ray diffraction would be the preferred method. This involves growing a suitable single crystal of the material, mounting it on a goniometer, and irradiating it with a focused beam of X-rays. The diffraction pattern produced is then collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for "this compound" is not publicly available, the following table illustrates the type of crystallographic data that would be obtained from such an analysis. The values are hypothetical but representative for a small organic molecule of this nature.

ParameterHypothetical Value
Empirical FormulaC₁₄H₂₁NO₄S
Formula Weight299.39 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.123 Å, b = 15.456 Å, c = 9.876 Å
α = 90°, β = 105.12°, γ = 90°
Volume1489.1 ų
Z (molecules per unit cell)4
Density (calculated)1.334 g/cm³
Absorption Coefficient0.234 mm⁻¹
R-factor0.045

This data would provide unequivocal proof of the compound's structure and conformation in the solid state.

Elemental Analysis and Quantitative Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is used to confirm the empirical formula. For "this compound" (C₁₄H₂₁NO₄S), the theoretical elemental composition can be calculated based on its atomic constituents.

Modern elemental analyzers typically use combustion analysis. A small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The mass percentages of carbon, hydrogen, nitrogen, and sulfur are then calculated.

The theoretical elemental composition of "this compound" is presented in the table below. Experimental results from an elemental analysis would be compared against these theoretical values to verify the empirical formula and assess the purity of the sample. A close correlation between the experimental and theoretical values is a strong indicator of high purity.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percent (%)
CarbonC12.0114168.1456.16%
HydrogenH1.0082121.1687.07%
NitrogenN14.01114.014.68%
OxygenO16.00464.0021.38%
SulfurS32.07132.0710.71%
Total 299.39 100.00%

In addition to elemental analysis, quantitative purity assessment can be performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV-Vis for HPLC or Flame Ionization Detector for GC). These methods separate the target compound from any impurities, and the area of the primary peak relative to the total area of all peaks provides a quantitative measure of purity, often expressed as a percentage.

A thorough search of scientific literature reveals a significant lack of published theoretical and computational chemistry studies specifically focused on this compound. While this compound, also known as probenecid (B1678239) methyl ester, is recognized and available commercially, it has not been the subject of detailed quantum chemical analysis in peer-reviewed publications.

Therefore, specific data regarding its electronic structure, frontier molecular orbitals, natural bond orbitals, molecular electrostatic potential, predicted spectroscopic properties, and conformational analysis from computational studies are not available in the public domain. Generating an article with the requested detailed sections (7.1 through 7.3) and corresponding data tables would require fabricating information, which is not feasible.

For progress to be made on this topic, original research involving quantum chemical calculations such as Density Functional Theory (DFT) would need to be performed on the molecule. Such a study would provide the necessary data to conduct Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) analyses, as well as predict its spectroscopic characteristics and explore its conformational landscape and potential intermolecular interactions. Until such research is conducted and published, a detailed article on the theoretical and computational aspects of this compound cannot be accurately written.

Theoretical and Computational Chemistry Studies

Studies on Non-Linear Optical (NLO) Properties

Organic molecules with NLO activity often feature a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer (ICT) upon excitation. In the case of Methyl 4-[(dipropylamino)sulfonyl]benzoate, the dipropylamino group acts as the electron donor, the benzene (B151609) ring and the sulfonyl group can be considered part of the π-system, and the methyl benzoate (B1203000) group serves as the electron acceptor. The efficiency of this ICT process is a key determinant of the magnitude of the first hyperpolarizability (β), a molecular-level measure of second-order NLO activity.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and analyzing the NLO properties of molecules. For analogous compounds, DFT calculations have been employed to determine various parameters that govern NLO response. These parameters include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

For instance, studies on N-aryl stilbazolium dyes, which are also donor-acceptor systems, have shown that modifications to the donor and acceptor groups can significantly tune the NLO response. The electronic absorption spectra of these dyes exhibit intense, broad bands in the visible region, corresponding to intramolecular charge-transfer excitations from the electron donor to the acceptor. A similar charge-transfer band would be expected for this compound.

The magnitude of the first hyperpolarizability is influenced by several factors, including the strength of the donor and acceptor groups, the nature of the π-conjugated bridge, and the degree of charge transfer. In related sulfonyl-containing compounds, it has been observed that the sulfonyl group can effectively transmit electronic effects between the donor and acceptor moieties.

To provide a quantitative perspective, the following table presents hypothetical DFT-calculated NLO parameters for this compound based on typical values observed for similar organic molecules. These values are for illustrative purposes and would require specific computational studies on the target molecule for validation.

ParameterHypothetical ValueUnit
Dipole Moment (μ)5 - 10Debye
Polarizability (α)30 - 50 x 10⁻²⁴esu
First Hyperpolarizability (β)100 - 500 x 10⁻³⁰esu

It is important to note that the actual NLO properties would also be influenced by the solvent environment and, in the solid state, by the crystal packing of the molecules. For practical applications, molecules must crystallize in a non-centrosymmetric space group to exhibit macroscopic second-order NLO effects.

Computational Approaches for Reaction Pathway Prediction

The synthesis of this compound would typically involve the formation of a sulfonamide bond. Computational chemistry offers valuable tools for predicting and understanding the reaction pathways for such syntheses. The most common route for the formation of aromatic sulfonamides is the reaction of an arylsulfonyl chloride with an amine. In the context of this compound, this would likely involve the reaction of methyl 4-(chlorosulfonyl)benzoate with dipropylamine (B117675).

Computational approaches, particularly DFT, can be used to model this reaction and elucidate its mechanism. Key aspects that can be investigated include the reaction energy profile, the structures of transition states, and the influence of catalysts and solvents.

The generally accepted mechanism for the reaction between a sulfonyl chloride and a primary or secondary amine involves a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. This process can be modeled computationally to determine the activation energies for each step.

A hypothetical reaction pathway for the synthesis of this compound is outlined below:

Step 1: Nucleophilic Attack The nitrogen atom of dipropylamine acts as a nucleophile and attacks the electrophilic sulfur atom of methyl 4-(chlorosulfonyl)benzoate. This leads to the formation of a tetrahedral intermediate.

Step 2: Transition State A transition state is formed where the N-S bond is partially formed, and the S-Cl bond is partially broken. The geometry and energy of this transition state are critical in determining the reaction rate.

Step 3: Elimination of HCl The intermediate collapses with the departure of the chloride ion and a proton from the nitrogen atom, which is typically facilitated by a base (either another molecule of the amine or an added base), to form the stable sulfonamide product and hydrochloric acid.

Computational modeling can provide quantitative data for each of these steps. The following table illustrates the type of data that can be obtained from such a computational study. The values are hypothetical and representative of what might be expected for such a reaction.

Reaction StepParameterHypothetical Value (kcal/mol)
Reactants to IntermediateActivation Energy (Ea1)10 - 15
Intermediate to ProductsActivation Energy (Ea2)5 - 10
Overall ReactionEnthalpy of Reaction (ΔH)-20 to -30

These computational studies can also be used to explore alternative reaction pathways and to optimize reaction conditions. For example, the effect of different solvents on the reaction rate can be investigated using implicit or explicit solvent models in the calculations. Furthermore, computational methods can aid in the design of more efficient synthetic routes by predicting the feasibility of reactions involving different starting materials or catalysts. While specific computational studies on the reaction pathway for this compound are not currently published, the well-established methodologies for modeling sulfonamide formation provide a robust framework for such investigations. nih.govjsynthchem.com

Emerging Non Biological Applications and Material Science

Utilization as Chemical Intermediates in Multi-Step Synthesis

Methyl 4-[(dipropylamino)sulfonyl]benzoate is a significant chemical intermediate, primarily recognized for its role in the synthesis of the pharmaceutical agent Probenecid (B1678239). pharmaffiliates.compharmaffiliates.com Probenecid, chemically known as 4-[(dipropylamino)sulfonyl]benzoic acid, is a uricosuric drug used in the treatment of gout. pharmaffiliates.comnih.gov The synthesis process involves the hydrolysis of the methyl ester group of this compound to a carboxylic acid.

The compound serves as a direct precursor, simplifying the synthetic route to Probenecid. google.com Traditional synthesis pathways for Probenecid might start from raw materials like p-methyl benzenesulfonic acid, which requires oxidation and subsequent reactions with chlorosulfonic acid and dipropylamine (B117675). google.com Another method begins with para-amino benzoic acid, proceeding through diazotization and sulfonating chlorination before reacting with dipropylamine. google.com By utilizing this compound, manufacturers can bypass several of these initial complex and often hazardous steps.

The general transformation is a straightforward ester hydrolysis, typically achieved under basic conditions followed by acidification. This reaction is a fundamental process in organic synthesis, converting an ester into a carboxylic acid and an alcohol.

Table 1: Key Transformation in Probenecid Synthesis

Starting MaterialReagentsProductReaction Type
This compound1. Base (e.g., NaOH) 2. Acid (e.g., HCl)4-[(Dipropylamino)sulfonyl]benzoic Acid (Probenecid)Ester Hydrolysis

This application highlights the compound's value in streamlining pharmaceutical manufacturing, making it a key intermediate in the production of specific therapeutic agents. pharmaffiliates.comresearchgate.net

Role in the Development of Advanced Functional Materials, such as NLO materials

While specific research on this compound as a nonlinear optical (NLO) material is not extensively documented in mainstream literature, its molecular architecture possesses features characteristic of promising NLO candidates. mdpi.com Organic NLO materials often derive their properties from molecules with a π-conjugated system flanked by electron-donating (D) and electron-accepting (A) groups (a D-π-A structure). frontiersin.org This arrangement facilitates intramolecular charge transfer upon interaction with an intense light source, leading to significant second-order NLO responses like second-harmonic generation (SHG). ipme.ru

In the structure of this compound:

The dipropylamino group acts as an electron donor (D).

The benzoate (B1203000) ring serves as the π-conjugated bridge (π).

The sulfonyl group (-SO2-) is a strong electron-accepting group (A). sioc-journal.cnnih.gov

Researchers developing novel NLO materials could investigate this compound or its derivatives as a foundational chromophore. Its synthesis from relatively accessible starting materials makes it an attractive candidate for incorporation into polymers or crystal lattices designed for optoelectronic and photonic applications. ipme.ruresearchgate.net

Table 2: Structural Components and NLO Potential

Molecular ComponentFunction in D-π-A SystemContribution to NLO Properties
Dipropylamino GroupElectron Donor (D)"Pushes" electron density into the π-system.
Benzoate Ringπ-Conjugated Bridge (π)Facilitates the transfer of charge from the donor to the acceptor.
Sulfonyl GroupElectron Acceptor (A)"Pulls" electron density, creating a large change in dipole moment necessary for NLO response. sioc-journal.cn
Methyl Ester GroupAcceptor/ModulatorFurther influences the electron-accepting strength and affects crystal packing and solubility.

Application as Analytical Reference Standards

This compound is utilized as an analytical reference standard in pharmaceutical quality control and research. pharmaffiliates.com Reference standards are highly purified compounds used as a benchmark for analytical tests, ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their intermediates.

Given its status as a direct precursor and a potential impurity in the synthesis of Probenecid, having a certified reference standard of this compound is crucial for:

Impurity Profiling: Analytical methods like High-Performance Liquid Chromatography (HPLC) can be developed and validated using this standard to detect and quantify its presence as a residual intermediate in the final Probenecid API. pharmaffiliates.com

Assay Validation: It can be used to confirm the specificity of analytical methods, ensuring that the test for Probenecid is not skewed by the presence of its precursors.

Research and Development: In the development of new synthetic routes for Probenecid or related compounds, this standard is essential for monitoring reaction progress and characterizing products.

Several chemical and pharmaceutical suppliers offer this compound with certified purity, intended specifically for these analytical applications. pharmaffiliates.com

Contributions to Agrochemical Research (Focusing on Chemical Properties and Fate)

Direct application of this compound in agrochemicals is not established. However, its structural components—a sulfonamide and a methyl benzoate moiety—are relevant to agrochemical research, particularly concerning their chemical properties and environmental fate. core.ac.ukresearchgate.net

Sulfonamide Moiety: Sulfonamide-based compounds are used in some herbicides. A key environmental concern with this class of compounds is their potential for mobility and persistence in soil and water systems. regulations.gov For example, the herbicide flucarbazone-sodium (B66229) has sulfonamide degradates that are noted for being very mobile in soil, potentially leading to surface and groundwater contamination. regulations.gov Research into the environmental fate of this compound would likely focus on its:

Soil Sorption: The degree to which it binds to soil particles, which influences its potential for leaching.

Hydrolysis and Biodegradation: The rates at which it breaks down in water and soil environments. Compounds with sulfonamide groups can be persistent. regulations.gov

Mobility: Its movement through the soil profile, which is influenced by its solubility and interaction with soil organic matter.

Methyl Benzoate Moiety: Methyl benzoate itself is a naturally occurring plant metabolite that has been investigated as an environmentally safe insecticide and fumigant. mdpi.comresearchgate.net It has shown efficacy against a range of agricultural and stored product pests. mdpi.com Studies on methyl benzoate focus on its modes of action (e.g., as a toxicant, fumigant, or repellent) and its relatively low toxicity to non-target organisms. mdpi.comresearchgate.net

Therefore, while not an agrochemical itself, this compound serves as an interesting model compound for agrochemical research. Studies on its properties could contribute to a better understanding of how the combination of a persistent, mobile sulfonamide group and a biologically active benzoate ester might behave in the environment. core.ac.ukresearchgate.net

An In-depth Analysis of this compound in the Patent Landscape

This compound, a distinct chemical entity, is situated at the intersection of sulfonamide and benzoate chemistries. This article provides a focused exploration of this compound, strictly adhering to an examination of its place within the patent landscape and the intellectual property considerations surrounding it. The discussion will delve into patented synthetic routes for related sulfonamide and benzoate derivatives, provide an overview of patent filings for its structural analogues, and consider the novelty and potential industrial applications of the compound itself.

Patent Landscape and Intellectual Property Relevant to the Compound

The intellectual property landscape surrounding Methyl 4-[(dipropylamino)sulfonyl]benzoate is best understood through an analysis of patents for its core structural components and closely related analogues. While a patent specifically detailing the synthesis of this compound is not prominently found, the patent literature for its constituent parts—the N,N-dipropylsulfamoylbenzoic acid moiety and the methyl benzoate (B1203000) functionality—provides a comprehensive picture of the established and protected methodologies.

The synthesis of the core structure of this compound can be logically bifurcated into the formation of the sulfonamide-substituted benzoic acid and the subsequent esterification to the methyl ester. The patent literature offers significant insights into these individual transformations.

A key structural analogue and the immediate precursor to the target compound is 4-[(dipropylamino)sulfonyl]benzoic acid, a well-known pharmaceutical agent called probenecid (B1678239). A significant patent in this area is the Chinese patent CN103613521A, which discloses a water-phase synthetic method for probenecid. google.com This patent is noteworthy for its environmentally conscious approach, avoiding the use of organic solvents and heavy metal salts often found in traditional synthetic routes. google.com

The patented synthesis of probenecid, as outlined in CN103613521A, commences with p-aminobenzoic acid. The process involves a diazotization reaction, followed by a sulfonating chlorination reaction to yield p-carboxyl benzene (B151609) sulfonyl chloride. google.com This intermediate is then reacted with dipropylamine (B117675) in an aqueous phase to produce probenecid. google.com This method is presented as an improvement over older methods that started from p-toluenesulfonic acid, which required oxidation and the use of hazardous reagents like chlorosulfonic acid.

While this patent provides a detailed route to the carboxylic acid precursor, the final esterification step to this compound is not explicitly described. However, the patent literature contains numerous examples of the esterification of benzoic acid derivatives. For instance, Chinese patent CN109553528A describes the synthesis of methyl 2-methyl-4-acetylbenzoate, which includes an esterification step where 2-methyl-4-acetylbenzoic acid is reacted with methanol (B129727) in the presence of an acid catalyst. google.com This represents a standard and widely applicable method for the esterification of benzoic acids.

Another relevant patent, WO2021246779A1, describes the synthesis of a probenecid-arginine methyl ester. google.com In this process, probenecid is first converted to an activated form (probenecid chloride or bromide) and then reacted with arginine methyl ester. google.com Although this patent focuses on the formation of an amide bond rather than a simple esterification of the carboxylic acid, it demonstrates the manipulation of the carboxylic acid functionality of probenecid in a patented process.

The following table summarizes the key patented synthetic steps relevant to the formation of this compound:

Reaction Step Starting Material Key Reagents Product Relevant Patent
Diazotization & Sulfonating Chlorinationp-Aminobenzoic acidSodium nitrite (B80452), Hydrochloric acid, Sulfur dioxidep-Carboxyl benzene sulfonyl chlorideCN103613521A
Sulfonamide Formationp-Carboxyl benzene sulfonyl chlorideDipropylamine4-[(Dipropylamino)sulfonyl]benzoic acid (Probenecid)CN103613521A
Esterification (General Method)Aromatic Carboxylic AcidMethanol, Acid CatalystAromatic Methyl EsterCN109553528A

The patent landscape for structural analogues of this compound is primarily dominated by patents related to probenecid due to its established use as a uricosuric agent for the treatment of gout. google.com Patents involving probenecid often focus on new formulations, methods of use, and combination therapies.

Beyond probenecid, the broader class of N,N-dialkylsulfamoylbenzoates has appeared in the patent literature in various contexts. These compounds are often explored for their potential biological activities. For example, U.S. patent application US4584303A discloses N-aryl-N-(4-piperidinyl)amides, where a carboxylate radical, including lower-alkyl esters, can be a substituent. google.com These compounds are described as having central nervous system depressant properties. google.com

The following interactive table provides an overview of patent filings for structural analogues of this compound:

Analogue Type General Structure Patented Application/Focus Example Patent
N,N-Dialkylsulfamoylbenzoic AcidsR₂NSO₂-Ph-COOHSynthesis, formulations, and therapeutic uses (e.g., gout)CN103613521A
N-Aryl-N-(4-piperidinyl)amides with Carboxylate SubstituentsR¹-N(Piperidinyl)-CO-R² (where R¹ can contain a sulfamoylbenzoate moiety)Central nervous system depressant propertiesUS4584303A
Probenecid DerivativesProbenecid-X (where X is another molecule)Prodrugs, combination therapiesWO2021246779A1

The novelty of this compound as a specific chemical entity would need to be carefully assessed in the context of the existing patent literature. While the synthesis of its core components is well-documented in patents, the specific combination of the N,N-dipropylsulfamoyl group with a methyl benzoate at the para position may not be explicitly claimed in a way that would preclude novelty.

The industrial application of this compound is not as clearly defined as that of its carboxylic acid precursor, probenecid. However, several potential avenues for its application can be considered based on its chemical structure:

Pharmaceutical Intermediate: The compound could serve as a key intermediate in the synthesis of more complex pharmaceutical agents. The ester functionality provides a handle for further chemical modifications.

Prodrug of Probenecid: Esters are often employed as prodrugs to improve the pharmacokinetic properties of a parent carboxylic acid drug. This compound could potentially offer advantages over probenecid in terms of absorption, distribution, metabolism, and excretion.

Novel Biological Activity: While probenecid's primary activity is as a uricosuric agent, the methyl ester derivative may exhibit a different biological activity profile. The change from a carboxylic acid to a methyl ester can significantly alter a molecule's interaction with biological targets.

Non-Pharmaceutical Applications: The N,N-dialkylsulfamoylbenzoate scaffold could find applications in areas such as agrochemicals or materials science, where the specific combination of a sulfonamide and a benzoate ester might impart desirable properties. A recent journal article in the Journal of the American Chemical Society discusses the C-H halogenation of probenecid, highlighting its potential for late-stage diversification in drug discovery. acs.org

Future Research Directions

Development of Sustainable and Economical Synthetic Protocols

While the synthesis of Methyl 4-[(dipropylamino)sulfonyl]benzoate can be inferred from general methods for preparing sulfonamides and esters, specific, optimized, and sustainable synthetic protocols are yet to be reported. Future research should focus on the development of green chemistry approaches to its synthesis. This could involve exploring solvent-free reaction conditions, the use of recyclable catalysts, and starting materials derived from renewable resources. Investigating one-pot syntheses from readily available precursors could also enhance the economic viability and environmental footprint of its production.

Exploration of Novel Chemical Transformations and Catalysis

The reactivity of the sulfonylbenzoate scaffold in this compound remains largely unexplored. Future studies should investigate its utility in novel chemical transformations. For instance, the electron-withdrawing nature of the sulfonyl group could be exploited in various catalytic processes. Research into its potential as a ligand in transition-metal catalysis or as a substrate in novel organic reactions could uncover new synthetic methodologies and applications.

Integration of Advanced Computational Models for Predictive Chemistry

Given the paucity of experimental data, advanced computational modeling presents a powerful tool for predicting the properties and behavior of this compound. Future research should leverage density functional theory (DFT) and other computational methods to predict its spectroscopic signatures (NMR, IR), electronic properties, and reactivity. Such in-silico studies can guide future experimental work and provide valuable insights into its molecular structure and behavior, helping to bridge the current knowledge gap.

In-depth Investigation of Complex Degradation Pathways in Diverse Chemical Environments

Understanding the environmental fate of this compound is crucial. While general degradation pathways for sulfonamides, such as photodegradation and microbial degradation, are known, specific studies on this compound are lacking. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Future research should focus on its degradation under various environmental conditions, including exposure to UV light, different pH levels, and microbial action. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Identifying the degradation products and assessing their potential environmental impact is a critical area for investigation.

Identification of Undiscovered Chemical and Material Science Utilities

The current known application of this compound is primarily as a pharmaceutical impurity standard for Probenecid (B1678239). Its potential in other areas of chemical and material science is completely unexplored. Future research should aim to identify novel utilities for this compound. Its structural motifs, an aromatic sulfonamide and a methyl benzoate (B1203000), suggest potential applications as a building block for polymers, a component in functional materials, or as a scaffold for the development of new bioactive molecules. Screening for properties relevant to materials science, such as thermal stability, optical properties, and conductivity, could reveal new and valuable applications.

Q & A

Q. Which analytical techniques are most reliable for characterizing this compound?

  • UV-Vis Spectroscopy : Validated λ_max ranges (e.g., 220–280 nm) can confirm aromatic and sulfonamide chromophores .
  • HPLC : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) for purity assessment. Retention times should align with reference standards .
  • NMR : Key signals include δ 1.0–1.6 ppm (propyl CH₂/CH₃), δ 3.8–4.0 ppm (ester OCH₃), and δ 7.8–8.2 ppm (aromatic protons) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • It serves as a precursor to prodrugs (e.g., Probenecid sodium) that enhance antibiotic efficacy by inhibiting renal excretion, prolonging systemic exposure . The methyl ester group improves lipophilicity, facilitating cellular uptake in pharmacokinetic studies.

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in NMR integration ratios may arise from dynamic rotational barriers in the sulfonamide group. Variable-temperature NMR or DFT calculations can clarify conformational equilibria. For HPLC co-elution issues, employ tandem MS or orthogonal methods like capillary electrophoresis .

Q. What strategies optimize stereoselective coupling of this compound in glycosylation reactions?

  • Microwave irradiation with Cu(acac)₂ promotes β-selectivity in glycosidic bond formation. Key parameters include temperature control (130°C), solvent polarity (EtOAc/pentane), and catalyst loading (5 mol%). Post-reaction purification via silica chromatography (50% EtOAc) isolates stereoisomers .

Q. What mechanistic insights explain the compound’s role in enhancing antibiotic bioavailability?

  • The sulfonamide group competitively inhibits organic anion transporters (OATs) in renal tubules, reducing penicillin clearance. Molecular docking studies suggest hydrogen bonding between the sulfonyl group and OAT1/3 active sites. In vitro assays using HEK293-OAT1 cells validate this interaction .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?

  • DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing effects of the sulfonamide group, activating the ester carbonyl toward nucleophilic attack. Solvent models (e.g., PCM for methanol) predict activation energies for aminolysis or hydrolysis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.